
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid (3,5-DCPA) is an organic compound that is commonly used in scientific research. It is a white crystalline solid with a melting point of 140-141°C and a molecular weight of 290.25 g/mol. 3,5-DCPA is a versatile compound, with applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a building block for pharmaceuticals. It is also used as a fluorescent dye in cell imaging and as a substrate for enzyme assays. 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% is also used in the synthesis of polymers, such as polyesters, polyamides, and polyurethanes.
Mechanism of Action
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a carboxylic acid, which can be deprotonated by a base or an enzyme. The deprotonated 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can then interact with other molecules, such as proteins, DNA, or other organic compounds. The interaction between 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% and these molecules can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% has a variety of biochemical and physiological effects. It can act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can also act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can act as a chelating agent, binding to metals such as iron, copper, and zinc and preventing them from causing oxidative damage.
Advantages and Limitations for Lab Experiments
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a relatively non-toxic compound, making it safe to use in experiments. However, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be unstable in some conditions, and it can react with other compounds, making it difficult to use in certain experiments.
Future Directions
There are several potential future directions for 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95%. It could be used in the development of new pharmaceuticals, such as anti-inflammatory drugs. It could also be used in the synthesis of new polymers, such as biodegradable plastics. Additionally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the development of new fluorescent dyes for cell imaging. Finally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the development of new enzyme assays for the study of biochemical processes.
Synthesis Methods
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by reacting 3-bromo-5-trifluoromethylbenzoic acid with 3,5-dicarboxybenzaldehyde in the presence of a base. The reaction yields a mixture of 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% and 3,5-dicarboxybenzyl alcohol, which can be separated by column chromatography. The reaction can also be catalyzed by an acid, such as p-toluenesulfonic acid.
properties
IUPAC Name |
5-[3-carboxy-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O6/c17-16(18,19)12-5-8(3-11(6-12)15(24)25)7-1-9(13(20)21)4-10(2-7)14(22)23/h1-6H,(H,20,21)(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKDVTLSPZYIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691901 |
Source


|
| Record name | 5'-(Trifluoromethyl)[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261988-94-6 |
Source


|
| Record name | 5'-(Trifluoromethyl)[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

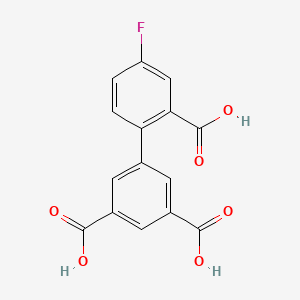
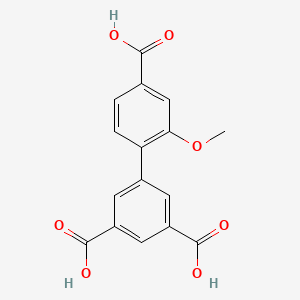

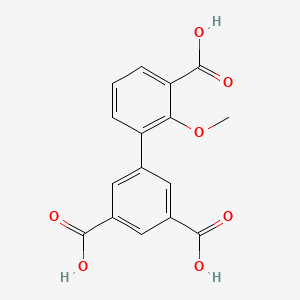
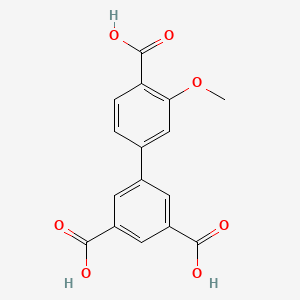




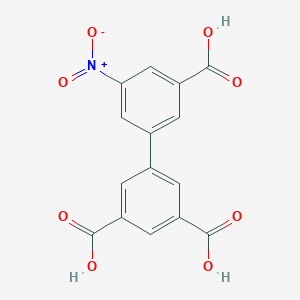
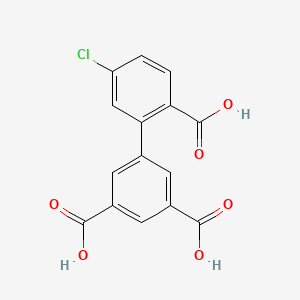
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylbenzoic acid, 95%](/img/structure/B6410321.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid, 95%](/img/structure/B6410324.png)
![3-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410331.png)